Tricyclazole

描述

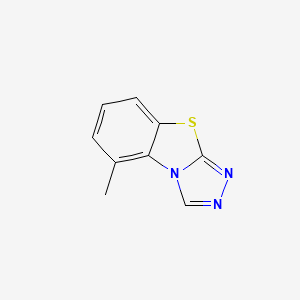

Structure

2D Structure

3D Structure

属性

IUPAC Name |

8-methyl-[1,2,4]triazolo[3,4-b][1,3]benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3S/c1-6-3-2-4-7-8(6)12-5-10-11-9(12)13-7/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQJCHOQLCLEDLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)SC3=NN=CN23 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7037478 | |

| Record name | 2,7,8,9-Tricyclazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7037478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Tricyclazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031809 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

275.00 °C. @ 760.00 mm Hg | |

| Record name | Tricyclazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031809 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1.6 mg/mL at 25 °C | |

| Record name | Tricyclazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031809 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

41814-78-2 | |

| Record name | Tricyclazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41814-78-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tricyclazole [ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041814782 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tricyclazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02891 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1,2,4-Triazolo[3,4-b]benzothiazole, 5-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,7,8,9-Tricyclazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7037478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methyl-1,2,4-triazolo[3,4-b]benzo-1,3-thiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.490 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRICYCLAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R7U3MEU7VR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Tricyclazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031809 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

187 - 188 °C | |

| Record name | Tricyclazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031809 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Elucidating the Inhibitory Effect of Tricyclazole on Melanin Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tricyclazole is a well-characterized systemic fungicide that specifically inhibits the biosynthesis of dihydroxynaphthalene (DHN)-melanin in fungi. This technical guide provides an in-depth exploration of the molecular mechanism of this compound's inhibitory action, detailed experimental protocols for its study, and quantitative data on its effects. This compound acts as a potent and specific inhibitor of tetrahydroxynaphthalene reductase (THR), a key enzyme in the DHN-melanin pathway. This inhibition leads to a block in the conversion of 1,3,6,8-tetrahydroxynaphthalene to scytalone and 1,3,8-trihydroxynaphthalene to vermelone, resulting in the accumulation of characteristic shunt products, flaviolin and 2-hydroxyjuglone. This guide serves as a comprehensive resource for researchers investigating fungal melanogenesis, developing novel antifungal agents, and utilizing this compound as a tool to probe the intricacies of the DHN-melanin pathway.

Introduction

Melanin is a ubiquitous pigment found in a wide range of organisms, including fungi, where it plays a crucial role in virulence, pathogenesis, and protection against environmental stressors. In many ascomycetous and deuteromycetous fungi, the primary type of melanin is dihydroxynaphthalene (DHN)-melanin, which is synthesized via a polyketide pathway. Understanding the enzymatic steps in this pathway has been pivotal for the development of targeted antifungal agents. This compound is a commercially significant fungicide that owes its efficacy to the specific inhibition of DHN-melanin biosynthesis. By blocking this pathway, this compound renders fungal pathogens unable to melanize their appressoria, which is often a critical step for host penetration. This guide will delve into the core aspects of this compound's mechanism of action and provide the necessary technical details to study its effects.

Mechanism of Action of this compound

This compound's inhibitory effect is highly specific to the DHN-melanin biosynthesis pathway. It does not affect other melanin synthesis pathways, such as the DOPA-melanin pathway. The primary molecular target of this compound is the enzyme tetrahydroxynaphthalene reductase (THR) .[1][2] This reductase is responsible for catalyzing two critical reduction steps in the pathway.

The inhibition of THR by this compound disrupts the normal flow of intermediates, leading to their accumulation and subsequent conversion into shunt products. Specifically, the blockage of the two reductase steps results in the accumulation of 1,3,6,8-tetrahydroxynaphthalene and 1,3,8-trihydroxynaphthalene, which are then auto-oxidized to form flaviolin and 2-hydroxyjuglone (2-HJ), respectively.[2] The accumulation of these reddish-brown shunt products is a characteristic indicator of this compound's activity.

Signaling Pathway

The following diagram illustrates the DHN-melanin biosynthesis pathway and the specific points of inhibition by this compound.

Caption: DHN-Melanin Biosynthesis Pathway and this compound Inhibition.

Quantitative Data

The inhibitory effect of this compound on melanin biosynthesis can be quantified through various experimental approaches. The following tables summarize key quantitative data from studies on this compound.

Table 1: Effective Concentrations of this compound for Melanin Inhibition

| Fungal Species | Effective Concentration | Observed Effect | Reference |

| Torula corallina | 10-50 mg/L | Inhibition of melanin production, with optimal effect at 30 mg/L. | [3] |

| Chromoblastomycosis agents | 16-32 µg/mL | Change in colony color from dark to reddish-brown. | [4] |

| Fonsecaea spp. | 8 mg/L | Partial inhibition of melanization. | [5] |

| Pestalotiopsis microspora | 40 µM (approx. 11.5 µg/mL) | Inhibition of melanin production and altered conidia development. | [2] |

Table 2: Effect of this compound on Antifungal Susceptibility

| Fungal Genus | Antifungal Agent | Effect of this compound (16 mg/L) | Reference |

| Fonsecaea | Terbinafine | Significant decrease in MIC | [4] |

| Fonsecaea | Posaconazole | Significant decrease in MIC | [4] |

| Fonsecaea | Itraconazole | Significant decrease in MIC | [4] |

| Phialophora | Posaconazole | Significant decrease in MIC | [4] |

| Phialophora | Itraconazole | Significant decrease in MIC | [4] |

| Fonsecaea | Micafungin | Decreased susceptibility (higher MEC) | [5] |

Experimental Protocols

To facilitate research in this area, detailed protocols for key experiments are provided below.

Fungal Culture and this compound Treatment

A standardized method for fungal culture is essential for reproducible results.

Protocol:

-

Prepare a suitable fungal growth medium, such as Potato Dextrose Agar (PDA) or a defined minimal medium.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or DMSO).

-

Add the this compound stock solution to the molten agar medium to achieve the desired final concentrations (e.g., 0, 10, 20, 40, 80 µg/mL). Ensure the final solvent concentration is consistent across all plates and does not inhibit fungal growth.

-

Inoculate the center of the agar plates with a standardized amount of fungal spores or a mycelial plug.

-

Incubate the plates under appropriate conditions (temperature, light) for the specific fungal species.

-

Observe and document colony growth, morphology, and pigmentation at regular intervals.

Melanin Extraction and Quantification

This protocol allows for the quantitative measurement of melanin content in fungal biomass.

Protocol:

-

Harvest fungal mycelia from liquid or solid culture by filtration or scraping.

-

Lyophilize or oven-dry the mycelia to a constant weight.

-

Grind the dried mycelia into a fine powder.

-

Treat the mycelial powder with a solution of 1 M NaOH at 100°C for 2 hours to solubilize the melanin.

-

Centrifuge the mixture to pellet cellular debris and collect the supernatant containing the solubilized melanin.

-

Acidify the supernatant with 2 M HCl to a pH of 2.0 to precipitate the melanin.

-

Collect the precipitated melanin by centrifugation.

-

Wash the melanin pellet sequentially with distilled water, ethanol, and diethyl ether to remove impurities.

-

Dry the purified melanin pellet.

-

Dissolve a known weight of the purified melanin in 1 M NaOH and measure the absorbance at a specific wavelength (e.g., 450 nm).

-

Generate a standard curve using synthetic melanin to determine the concentration of melanin in the fungal samples.[1]

Tetrahydroxynaphthalene Reductase (THR) Activity Assay

This enzyme assay directly measures the activity of this compound's target enzyme.

Protocol:

-

Prepare a crude enzyme extract from fungal mycelia by homogenization in an appropriate buffer.

-

The assay mixture (1 mL total volume) should contain:

-

100 mM MOPS-NaOH buffer, pH 7.0

-

0.1 mM NADPH

-

The crude enzyme extract

-

This compound or other inhibitors (dissolved in a suitable solvent)

-

-

Initiate the reaction by adding the substrate, such as 1,3,6,8-tetrahydroxynaphthalene or a suitable analog.

-

Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.

-

Calculate the enzyme activity based on the rate of NADPH consumption.

Quantification of Shunt Products (Flaviolin and 2-Hydroxyjuglone) by HPLC

This method allows for the quantification of the specific byproducts of this compound's inhibitory action.

Protocol:

-

Extract the culture filtrate or mycelia with an organic solvent such as ethyl acetate.

-

Evaporate the organic solvent and redissolve the residue in a suitable solvent for HPLC analysis (e.g., methanol).

-

Perform HPLC analysis using a C18 reverse-phase column.

-

Use a gradient elution with a mobile phase consisting of acetonitrile and water, both containing a small amount of an acid (e.g., 0.1% formic acid).

-

Detect the shunt products using a UV-Vis detector at a wavelength where they have maximum absorbance (e.g., around 280 nm).

-

Quantify the compounds by comparing their peak areas to those of authentic standards of flaviolin and 2-hydroxyjuglone.

Visualization of Experimental Workflow

The following diagram outlines a typical experimental workflow for investigating the effect of this compound on a fungal species.

Caption: General Experimental Workflow for this compound Studies.

Conclusion

This compound remains a cornerstone for studying DHN-melanin biosynthesis due to its high specificity and well-defined mechanism of action. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this compound's inhibitory effects, along with the practical tools needed to investigate them. The detailed protocols and quantitative data presented herein are intended to facilitate further research into fungal melanogenesis, the development of novel antifungal strategies, and a deeper understanding of the role of melanin in fungal biology and pathogenicity. The use of this compound as a chemical probe will undoubtedly continue to yield valuable insights into this important fungal metabolic pathway.

References

- 1. med.upenn.edu [med.upenn.edu]

- 2. researchgate.net [researchgate.net]

- 3. 1,8-Dihydroxynaphthalene (DHN)-Melanin Biosynthesis Inhibitors Increase Erythritol Production in Torula corallina, and DHN-Melanin Inhibits Erythrose Reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effect of Melanin Biosynthesis Inhibition on the Antifungal Susceptibility of Chromoblastomycosis Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Does DHN-Melanin Always Protect Fungi against Antifungal Drugs? The Fonsecaea/Micafungin Paradigm [mdpi.com]

The Discovery and Development of Tricyclazole: A Technical Guide to a Landmark Agricultural Fungicide

Published: November 10, 2025

Affiliation: Google Research

Abstract

Tricyclazole, chemically known as 5-methyl-1,2,4-triazolo[3,4-b]benzothiazole, stands as a significant milestone in the development of systemic fungicides for the control of rice blast disease, one of the most devastating afflictions of rice crops worldwide. Developed in the early 1970s by Eli Lilly and Company, its introduction marked a paradigm shift in disease management through its novel mode of action: the specific inhibition of melanin biosynthesis in the fungal pathogen, Magnaporthe oryzae (formerly Pyricularia oryzae). This technical guide provides an in-depth exploration of the history, discovery, and foundational experimental work that established this compound as a critical tool in agriculture. It details the quantitative measures of its efficacy, the experimental protocols that elucidated its function, and the biochemical pathways it targets.

Introduction: The Challenge of Rice Blast

Rice blast, caused by the ascomycete fungus Magnaporthe oryzae, poses a persistent and significant threat to global food security. The disease can affect all aerial parts of the rice plant, with panicle blast being the most destructive stage, leading to substantial yield losses. Prior to the advent of systemic fungicides with specific modes of action, control strategies were limited and often insufficient. The development of this compound represented a targeted approach to disease control, focusing on a crucial aspect of the pathogen's infection process.

The Discovery of this compound

In 1974, scientists at Eli Lilly and Company synthesized the novel compound 5-methyl-1,2,4-triazolo[3,4-b]benzothiazole, which was assigned the code number EL-291 and later the common name this compound.[1] It was introduced as a commercial fungicide in 1976 for the express purpose of controlling rice blast.[2] this compound is a systemic fungicide, meaning it is absorbed and translocated within the plant, providing protection to both existing and newly developing tissues.[1] This systemic nature, combined with its long residual effectiveness, offered a significant advantage over existing treatments, reducing the need for multiple applications.[1]

Mechanism of Action: Inhibition of Melanin Biosynthesis

The efficacy of this compound lies in its ability to inhibit the biosynthesis of melanin, a pigment crucial for the pathogenicity of M. oryzae.[2][3] Melanin is deposited in the appressorial wall, the specialized infection structure of the fungus. This melanin layer provides the structural rigidity necessary for the appressorium to generate the immense turgor pressure required to mechanically penetrate the plant cuticle.[2] By inhibiting melanin production, this compound prevents the hardening of the appressorial wall, rendering the fungus incapable of breaching the host's defenses.[2]

The Dihydroxynaphthalene (DHN) Melanin Biosynthesis Pathway

M. oryzae produces melanin via the 1,8-dihydroxynaphthalene (DHN) pathway. This compound specifically targets and inhibits the hydroxynaphthalene reductases within this pathway. This inhibition leads to the accumulation of reddish-brown shunt products, a characteristic sign of this compound's action, and a lack of the dark pigmentation typical of mature appressoria.

Below is a diagram illustrating the DHN-melanin biosynthesis pathway and the point of inhibition by this compound.

Quantitative Efficacy of this compound

Early research by Froyd et al. (1976) at Eli Lilly and Company provided foundational data on the efficacy of this compound against P. oryzae. These studies demonstrated a significant disparity between the in vitro and in vivo activity of the compound, highlighting its unique mode of action within the host plant.

Table 1: In Vitro Activity of this compound against P. oryzae

| Parameter | Concentration for 0% Reduction (µg/ml) | Concentration for 50% Reduction (µg/ml) | Concentration for 95% Reduction (µg/ml) |

| Mycelial Growth | <15 | 65 | 200 |

| Spore Germination | <10 | 100 | 200 |

| Germ Tube Length | <1 | 60 | 300 |

| Data sourced from Froyd et al., 1976. |

Table 2: In Vivo Efficacy of this compound against Rice Blast (Leaf Blast) in Greenhouse Studies

| Application Method | Application Rate | This compound Residue in Leaves (µg/g) at 21 days | Leaf Blast Control (%) at 21 days |

| Seed Treatment | 0.2 g/kg seed | 8.2 | 100 |

| Soil Drench | 2.5 g/flat | Not Reported | 100 |

| Soil Drench | 5.0 g/flat | Not Reported | 100 |

| Data sourced from Froyd et al., 1976. |

Table 3: In Vivo Efficacy of this compound against Rice Blast (Panicle Blast) in Field Studies

| Application Method | Application Rate ( kg/ha ) | Timing of Application | Panicle Blast Control (%) |

| Foliar Spray | 0.56 | Booting Stage | ~90 |

| Foliar Spray (Split) | 0.28 + 0.28 | Booting + Early Heading | ~90 |

| Data sourced from Froyd et al., 1976. |

Key Experimental Protocols

The following sections outline the methodologies employed in the foundational studies of this compound, based on the 1976 publication by Froyd et al.

In Vitro Fungicide Efficacy Assessment

A poisoned food technique was utilized to determine the in vitro activity of this compound.

-

Media Preparation: A modified Tanaka's medium A was prepared, containing essential salts and nutrients for fungal growth.

-

Fungicide Incorporation: Technical grade this compound was dissolved in a suitable solvent and added to the molten agar medium at various concentrations.

-

Inoculation: Mycelial plugs from actively growing cultures of P. oryzae were placed in the center of the this compound-amended agar plates. For spore germination assays, a spore suspension was spread onto the agar surface.

-

Incubation: Plates were incubated at 25-27°C.

-

Data Collection: Mycelial growth was assessed by measuring the colony diameter. Spore germination and germ tube length were observed and measured microscopically.

Greenhouse Efficacy Trials (Leaf Blast)

-

Plant Material: Rice cultivars susceptible to blast, such as 'Nato' or 'Early Colusa II', were used.

-

Fungicide Application:

-

Seed Treatment: Rice seeds were coated with a 75% wettable powder (WP) formulation of Tricyclazone.

-

Soil Drench: A suspension of this compound was applied to the soil of seedling flats prior to transplanting.

-

-

Inoculation: Plants were inoculated with a spore suspension of P. oryzae.

-

Incubation: Inoculated plants were maintained in a high-humidity environment to promote infection.

-

Disease Assessment: The severity of leaf blast was rated on a disease severity scale.

Field Efficacy Trials (Panicle Blast)

-

Experimental Design: Field plots were arranged in a randomized block design with multiple replications.

-

Fungicide Application: A 75% WP formulation of this compound was applied as a foliar spray using a hand-carried spray boom.

-

Disease Assessment: The incidence and severity of panicle blast were evaluated at the appropriate growth stage.

This compound Synthesis Workflow

The synthesis of this compound typically involves a multi-step process, with a key final step being the cyclization of an intermediate. A common synthetic route is outlined below.

Conclusion

The discovery and development of this compound represent a pivotal moment in the history of agricultural fungicides. Its unique mode of action, targeting a specific biochemical pathway essential for fungal pathogenicity, provided a highly effective and systemic solution to the persistent problem of rice blast. The foundational research conducted in the 1970s not only established this compound as a valuable agricultural tool but also advanced the understanding of fungal-plant interactions and paved the way for the development of other targeted fungicides. This technical guide serves as a testament to the scientific innovation that continues to underpin modern crop protection strategies.

References

A Technical Guide to the Spectroscopic and Crystallographic Analysis of Tricyclazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical techniques used to characterize Tricyclazole (5-methyl-1,2,4-triazolo[3,4-b]benzothiazole), a systemic fungicide primarily used for the control of rice blast disease. A thorough understanding of its structural and spectroscopic properties is essential for quality control, residue analysis, and the development of new agrochemical agents. This document details the key spectroscopic and crystallographic data for this compound, outlines the experimental protocols for these analyses, and presents visual workflows to illustrate the analytical process.

Spectroscopic Analysis

Spectroscopic methods are fundamental to elucidating the molecular structure of this compound and quantifying its presence in various matrices. These techniques probe the interaction of the molecule with electromagnetic radiation, providing a unique fingerprint based on its chemical composition and structure.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, identifies the functional groups and bonding arrangements within the this compound molecule by measuring the vibrations of its constituent atoms.

Quantitative Data Summary: Vibrational Spectroscopy

| Technique | Wavenumber (cm⁻¹) | Assignment | Reference |

| FT-IR | 1496 | C=N Stretching Vibration | [1] |

| 1217, 1148, 1044 | C–N Stretching Vibrations | [1] | |

| ~1200 | C-N Vibrations | [2] | |

| 786, 723, 647 | C–S Stretching Vibrations | [1] | |

| SERS | 424 | Analytic Peak for this compound | [3] |

Experimental Protocol: FT-IR Spectroscopy

A standard protocol for the FT-IR analysis of a solid this compound sample involves the following steps:

-

Sample Preparation: A small amount of pure this compound is finely ground with potassium bromide (KBr) powder in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Instrumentation: An FT-IR spectrophotometer, such as an Agilent Cary 600, is used for analysis.[1]

-

Data Acquisition: The instrument is first purged with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide. A background spectrum of the pure KBr pellet is recorded. The sample pellet is then placed in the sample holder.

-

Spectral Measurement: The spectrum is typically recorded in the mid-infrared range (4000–400 cm⁻¹) with a resolution of 4 cm⁻¹. To improve the signal-to-noise ratio, multiple scans (e.g., 256) are accumulated for each spectrum.[2]

-

Data Processing: The final absorbance spectrum is obtained by ratioing the sample spectrum against the background spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of this compound. When coupled with liquid chromatography (LC-MS/MS), it provides exceptional sensitivity and selectivity for quantifying trace residues in complex samples like soil and food products.

Quantitative Data Summary: Mass Spectrometry

| Parameter | Value | Technique | Reference |

| Monoisotopic Mass | 189.0 g/mol | LC-MS/MS | [4][5] |

| Precursor Ion [M+H]⁺ | m/z 190.2 | LC-MS/MS | [4][5] |

| m/z 190.0433 | LC-ESI-QFT | [6] | |

| Quantifier Ion | m/z 163.1 | LC-MS/MS | [4] |

| Qualifier Ion | m/z 136.1 | LC-MS/MS | [4] |

| Other Product Ions | m/z 109.1, 65.1 | LC-MS/MS | [4] |

| GC-MS Fragments | m/z 189, 162, 161 | GC-MS | [6] |

Experimental Protocol: LC-MS/MS Analysis

The following protocol outlines a typical procedure for the analysis of this compound residues in rice straw using a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation method followed by LC-MS/MS.

-

Sample Extraction: A homogenized sample is extracted with an organic solvent like acetonitrile.

-

Partitioning: Salts (e.g., magnesium sulfate, sodium chloride) are added to induce phase separation and partition the this compound into the organic layer.

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup: The supernatant is transferred to a tube containing a sorbent (e.g., primary secondary amine, C18) to remove interfering matrix components. The sample is vortexed and centrifuged.

-

LC Separation: The final extract is injected into a liquid chromatography system (e.g., Shimadzu LCMS-8040) equipped with a C18 column. A gradient elution with mobile phases such as water with formic acid and methanol is used to separate this compound from other components.[4]

-

MS/MS Detection: The eluent is introduced into a tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode. Multiple Reaction Monitoring (MRM) is used for quantification, monitoring the transition from the precursor ion (m/z 190.2) to specific product ions (e.g., m/z 163.1 and 136.1).[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol: General NMR

-

Sample Preparation: A few milligrams of purified this compound are dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard NMR tube.

-

Data Acquisition: The sample is placed in a high-field NMR spectrometer (e.g., 400 MHz or higher). ¹H NMR, ¹³C NMR, and 2D correlation spectra (like COSY and HMBC) are acquired.

-

Data Processing: The resulting Free Induction Decay (FID) is Fourier-transformed to produce the NMR spectrum. The spectrum is then phased, baseline-corrected, and referenced (e.g., to the residual solvent peak or an internal standard like TMS).

UV-Visible Spectroscopy

UV-Visible spectroscopy is primarily used for the quantitative analysis of this compound, often as a detection method following separation by High-Performance Liquid Chromatography (HPLC). The molecule exhibits absorbance in the UV range, which can be used for detection at a specific wavelength.

Quantitative Data Summary: UV-Visible Spectroscopy

| Parameter | Value | Method | Reference |

| Analytical Wavelength | 230 nm | HPLC-UV | [7] |

Crystallographic Analysis

X-ray crystallography provides definitive information on the three-dimensional atomic arrangement of this compound in its solid state, including precise bond lengths, bond angles, and crystal packing information.

Quantitative Data Summary: Single-Crystal X-Ray Diffraction

| Parameter | Value | Reference |

| Crystal System | Orthorhombic | [1][8] |

| Space Group | Pca21 | [1][8] |

| Unit Cell Dimensions | a = 14.896(5) Å | [1][8] |

| b = 7.410(5) Å | [1][8] | |

| c = 7.556(5) Å | [1][8] | |

| α = 90.0° | [1][8] | |

| β = 90.0° | [1][8] | |

| γ = 90.0° | [1][8] | |

| Selected Bond Distances | C(7)-N(1) = 1.368 Å | [9] |

| N(2)-N(3) = 1.396 Å | [9] | |

| C(8)-S(1) = 1.7316 Å | [9] |

Experimental Protocol: Single-Crystal X-ray Diffraction

The following is a generalized protocol for determining the crystal structure of an organic compound like this compound.[10]

-

Crystal Growth: High-quality single crystals of this compound are grown, typically by slow evaporation of a saturated solution in a suitable organic solvent. The crystal should be of adequate size (ideally >0.1 mm in all dimensions) and free of significant defects.[10]

-

Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer (e.g., a CAD-4 Enraf Nonius 4-circle diffractometer).[9] The crystal is cooled under a stream of cold nitrogen gas to reduce thermal motion. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is collected on a detector as the crystal is rotated. Data is typically collected using an ω-2θ scan mode.[9]

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The structure is solved using direct methods or Patterson methods (e.g., with software like SHELXS).[9] The initial atomic model is then refined against the experimental data to optimize the atomic positions, bond lengths, and angles, resulting in a final, high-resolution crystal structure.

Visualized Workflows and Relationships

Diagrams generated using Graphviz provide a clear visual representation of the analytical processes and the relationships between this compound's structure and the data obtained.

Caption: Workflow for the analytical characterization of this compound.

Caption: Relationship between this compound's structure and analytical data.

References

- 1. ijpbs.net [ijpbs.net]

- 2. scientific publication journal [sciencepub.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. A New Method of Preparing Aurone by Marine Actinomycetes and Its Potential Application in Agricultural Fungicides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data [jstage.jst.go.jp]

- 6. researchgate.net [researchgate.net]

- 7. etamaths.com [etamaths.com]

- 8. tsijournals.com [tsijournals.com]

- 9. sciencepub.net [sciencepub.net]

- 10. X-ray crystallography - Wikipedia [en.wikipedia.org]

Tricyclazole's Role in the Inhibition of the 1,8-Dihydroxynaphthalene (DHN)-Melanin Pathway: A Technical Guide

Abstract

Fungal melanin, particularly 1,8-dihydroxynaphthalene (DHN)-melanin, is a critical virulence factor and survival determinant for numerous pathogenic fungi. It provides structural rigidity and protects the fungus from environmental stressors such as UV radiation, extreme temperatures, and host immune responses. The DHN-melanin biosynthetic pathway, a multi-step enzymatic process, represents a key target for antifungal agents. Tricyclazole is a systemic fungicide that specifically and effectively inhibits this pathway. This technical guide provides an in-depth exploration of the DHN-melanin pathway, the precise mechanism of this compound's inhibitory action, quantitative data on its efficacy, and detailed experimental protocols for its study.

The 1,8-Dihydroxynaphthalene (DHN)-Melanin Biosynthesis Pathway

Most fungal melanins are synthesized via the pentaketide pathway, which converts acetyl-CoA and malonyl-CoA into the DHN monomer that subsequently polymerizes to form melanin.[1] This pathway is a well-established target for fungicides because it is absent in humans.[2] The key enzymatic steps are as follows:

-

Polyketide Synthesis: A polyketide synthase (PKS) catalyzes the initial condensation of acetate units to form the precursor 1,3,6,8-tetrahydroxynaphthalene (T4HN).

-

First Reduction: The enzyme tetrahydroxynaphthalene reductase (T4HNR) reduces T4HN to scytalone.

-

First Dehydration: Scytalone dehydratase (SCD) then dehydrates scytalone to produce 1,3,8-trihydroxynaphthalene (T3HN).

-

Second Reduction: Trihydroxynaphthalene reductase (T3HNR) reduces T3HN to vermelone.

-

Second Dehydration: Scytalone dehydratase (SCD) acts again, catalyzing the dehydration of vermelone to form the final monomer, 1,8-dihydroxynaphthalene (DHN).

-

Polymerization: DHN is then oxidatively polymerized into the final melanin pigment, a process that can be facilitated by enzymes like laccases or peroxidases.[1]

This compound's Mechanism of Inhibition

This compound is a highly specific, non-competitive inhibitor that targets the reductase enzymes within the DHN-melanin pathway. It does not typically inhibit fungal growth at concentrations that effectively block melanization.[3] Its primary mechanism involves the inhibition of two critical reduction steps:

-

Inhibition of T4HNR: this compound blocks the conversion of 1,3,6,8-tetrahydroxynaphthalene (T4HN) to scytalone.[2][4]

-

Inhibition of T3HNR: It also inhibits the reduction of 1,3,8-trihydroxynaphthalene (T3HN) to vermelone.[1][3][4]

This dual inhibition effectively halts the production of DHN. A major consequence of this blockade is the accumulation of upstream intermediates, which are then shunted into alternative metabolic pathways. This often results in the production of reddish-brown pigments, such as flaviolin, which accumulate in the fungal culture medium, providing a visible indicator of this compound's activity.[1][4][5][6]

Quantitative Data on this compound Efficacy

The effective concentration of this compound varies depending on the fungal species and the experimental objective (e.g., partial inhibition for study vs. complete blockage for disease control). The data below, compiled from various studies, summarizes typical concentrations used and their observed effects.

| Fungal Species | This compound Concentration | Observed Effect | Reference |

| Pyricularia oryzae | ≤ 1 µg/mL | Inhibition of melanin formation. | [3] |

| Pyricularia oryzae | 5-10 µg/mL | Control of rice blast disease. | [3] |

| Chromoblastomycosis agents | 16 µg/L | Used for melanin inhibition in antifungal susceptibility testing. | [5] |

| Torula corallina | 30 mg/L | Peak erythritol production and significant melanin inhibition. | [1] |

| Bipolaris sorokiniana | 100 µg/mL | Altered colony morphology, reduced melanin, and damaged cell structure. | [7] |

| Mycosphaerella fijiensis | 50 µg/mL | Inhibition of melanin biosynthesis, leading to reddish-brown pigment accumulation. | [6] |

| Fonsecaea pedrosoi | Not specified | Inhibition of melanin pathway, leading to a less negatively charged cell wall and increased susceptibility to macrophages. | [8] |

Experimental Protocols

Protocol for In Vitro Melanin Inhibition Assay

This protocol provides a method to visually and qualitatively assess the effect of this compound on fungal pigmentation.

Objective: To determine the effective concentration of this compound for inhibiting melanin production in a target fungus.

Materials:

-

Pure culture of the target fungus.

-

Appropriate solid growth medium (e.g., Potato Dextrose Agar, PDA).

-

This compound stock solution (e.g., in DMSO or ethanol).

-

Sterile petri dishes, pipettes, and spreader.

-

Incubator.

Methodology:

-

Medium Preparation: Prepare the agar medium according to the manufacturer's instructions and autoclave. Allow it to cool to approximately 50-55°C.

-

Inhibitor Addition: Add the this compound stock solution to the molten agar to achieve a range of final concentrations (e.g., 0, 1, 10, 50, 100 µg/mL). Also, prepare a solvent-only control to account for any effects of the solvent.

-

Pouring Plates: Mix gently and pour the amended agar into sterile petri dishes. Allow the plates to solidify completely.

-

Inoculation: Inoculate the center of each plate with a small plug of mycelium or a defined number of spores from the target fungus.

-

Incubation: Incubate the plates at the optimal growth temperature for the fungus for a period of 7-14 days, or until sufficient growth and pigmentation are observed in the control plate.

-

Observation: Document the results daily. Observe changes in colony color, noting the transition from the normal dark melanin pigment to lighter or reddish-brown hues in the presence of this compound.[5][6] Measure colony diameter to assess any fungistatic effects at higher concentrations.[9]

Protocol Outline for Trihydroxynaphthalene Reductase (T3HNR) Inhibition Assay

This is a biochemical assay to quantify the direct inhibitory effect of this compound on its target enzyme.

Objective: To determine the IC50 or Kᵢ value of this compound for T3HNR.

Materials:

-

Purified T3HNR enzyme (from fungal lysate or recombinant expression).

-

Substrate: 1,3,8-trihydroxynaphthalene (T3HN).

-

Cofactor: NADPH.

-

This compound solutions at various concentrations.

-

Assay buffer (e.g., potassium phosphate buffer, pH 7.0).

-

UV/Vis spectrophotometer capable of reading at 340 nm.

-

96-well UV-transparent plates or cuvettes.

Methodology:

-

Reaction Mixture Preparation: In each well or cuvette, prepare a reaction mixture containing the assay buffer, a fixed concentration of T3HN, and a fixed concentration of NADPH.

-

Inhibitor Addition: Add this compound to the reaction mixtures across a range of concentrations. Include a no-inhibitor control.

-

Pre-incubation: Pre-incubate the enzyme with the inhibitor in the reaction mixture for a short period (e.g., 5-10 minutes) at a constant temperature (e.g., 25°C).

-

Initiate Reaction: Initiate the enzymatic reaction by adding a fixed amount of the T3HNR enzyme preparation.

-

Kinetic Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺.[3] Record the absorbance at regular intervals for several minutes.

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) for each this compound concentration from the linear portion of the absorbance vs. time plot.

-

Plot the percentage of enzyme inhibition against the logarithm of the this compound concentration.

-

Fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

-

Conclusion

This compound serves as a potent and specific chemical probe and commercial fungicide by targeting the reductase enzymes essential for DHN-melanin biosynthesis. Its mechanism of action is well-defined, leading to a cessation of melanin production and the accumulation of characteristic shunt products. The inhibition of this key virulence-associated pathway not only controls pathogenic fungi directly but can also render them more susceptible to host defenses and other antifungal treatments.[5][8] The protocols and data presented in this guide offer a robust framework for researchers in mycology, plant pathology, and drug development to investigate the critical role of the DHN-melanin pathway and the effects of its inhibition.

References

- 1. 1,8-Dihydroxynaphthalene (DHN)-Melanin Biosynthesis Inhibitors Increase Erythritol Production in Torula corallina, and DHN-Melanin Inhibits Erythrose Reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Effect of Melanin Biosynthesis Inhibition on the Antifungal Susceptibility of Chromoblastomycosis Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Effect of this compound on morphology, virulence and enzymatic alterations in pathogenic fungi Bipolaris sorokiniana for management of spot blotch disease in barley [agris.fao.org]

- 8. Inhibition of melanin synthesis pathway by this compound increases susceptibility of Fonsecaea pedrosoi against mouse macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inhibitors and genetic analysis of scytalone dehydratase confirm the presence of DHN-melanin pathway in sapstain fungi | Mycological Research | Cambridge Core [cambridge.org]

An In-depth Technical Guide to the Systemic Properties of Tricyclazole in Plant Tissues

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tricyclazole, a systemic fungicide belonging to the triazolobenzothiazole class, is a critical agent in the management of rice blast disease, caused by the fungus Magnaporthe oryzae. Its efficacy is largely attributed to its ability to be absorbed, translocated, and distributed throughout the plant, providing protection at sites distant from the point of application. This technical guide delves into the core systemic properties of this compound, presenting quantitative data on its movement and persistence, detailed experimental protocols for its analysis, and visualizations of its mode of action and induced plant defense pathways.

Systemic Uptake and Translocation

This compound is readily absorbed by various parts of the plant, including the roots and foliage, and is subsequently translocated primarily through the xylem. This systemic movement ensures the protection of new growth and plant parts that may not have been directly exposed to the fungicide application.

Quantitative Data on this compound Distribution and Dissipation

The following tables summarize key quantitative data regarding the concentration, translocation, and dissipation of this compound in rice plants and their environment.

Table 1: this compound Residues in Rice Plant Tissues and Environment

| Plant/Environmental Compartment | Application Method | Concentration (mg/kg) | Days After Treatment/Harvest | Reference |

| Rice Straw | Foliar Spray | 1.06 | 30 (Post-Harvest) | [1] |

| Rice Husk | Foliar Spray | 0.19 | 30 (Post-Harvest) | [1] |

| Milled Rice | Foliar Spray | 0.14 | 30 (Post-Harvest) | [1] |

| Milled Rice | Foliar Spray | 0.01 | 60 (Post-Harvest) | [1] |

| Rice Panicle (No Adjuvant) | Unmanned Aerial Spraying | 0.35 | 0 | [2] |

| Rice Panicle (With Adjuvant) | Unmanned Aerial Spraying | 0.68 - 1.60 | 0 | [2] |

| Brown Rice | Unmanned Aerial Spraying | 0.02 - 0.11 | 10 | [2] |

| Paddy Water | Nursery Box Application | Max: ~0.15 (P1), ~0.12 (P2) | ~10-20 | [3] |

| Paddy Surface Soil | Nursery Box Application | ~0.4 - ~0.6 | Throughout monitoring | [3] |

Table 2: Translocation and Dissipation of this compound

| Parameter | Value | Plant/Matrix | Conditions | Reference |

| Translocation Factor (TF) | > 1 | Rice | 5 days after root application | [4] |

| Half-life (DT50) in Rice Plant | 4.84 - 5.16 days | Rice | Field conditions | [5] |

| Half-life (DT50) in Paddy Water | 11.4 - 12.1 days | Paddy Water | Nursery box application | [3] |

| Half-life (DT50) in Paddy Water | 4.64 - 4.85 days | Paddy Water | Field conditions | [5] |

| Half-life (DT50) in Paddy Soil | 3.57 - 3.82 days | Paddy Soil | Field conditions | [5] |

| Half-life (DT50) in Paddy Soil | 305 days | Paddy Surface Soil | Nursery box application | [3] |

Mechanism of Action and Induced Plant Defense

This compound's primary mode of action is the inhibition of melanin biosynthesis in the fungal pathogen Magnaporthe oryzae. Specifically, it targets the enzyme tetrahydroxynaphthalene reductase, which is crucial for the production of melanin. Melanin is essential for the structural integrity and function of the appressorium, a specialized infection structure used by the fungus to penetrate the plant cuticle. By inhibiting melanin synthesis, this compound prevents the appressorium from developing the necessary turgor pressure to breach the plant's surface, thus halting the infection process.[6]

Beyond its direct fungicidal activity, this compound has been shown to induce systemic resistance in rice plants.[7] This involves the activation of the plant's own defense mechanisms, particularly the jasmonic acid (JA) signaling pathway.[7]

Signaling Pathways

Experimental Protocols

The quantification of this compound in plant tissues is crucial for understanding its systemic properties. The following outlines a general workflow and methodology based on widely used techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation method.

Experimental Workflow for this compound Residue Analysis

Methodology: QuEChERS Extraction and LC-MS/MS Analysis

1. Sample Preparation and Homogenization:

-

Collect representative plant tissue samples (e.g., roots, stems, leaves, grains).

-

Wash the samples with distilled water to remove any surface contaminants.

-

Chop the samples into small pieces and homogenize them to a uniform consistency using a high-speed blender or grinder.

-

Weigh a precise amount of the homogenized sample (e.g., 5-15 g) into a centrifuge tube.

2. QuEChERS Extraction:

-

Add a specific volume of acetonitrile (and in some modified methods, ethyl acetate and 0.1% formic acid) to the centrifuge tube containing the sample.[8]

-

Add a pre-packaged salt mixture, typically containing magnesium sulfate (MgSO₄) and sodium chloride (NaCl) or sodium acetate, to induce phase separation and aid in extraction.

-

Shake the tube vigorously for a defined period (e.g., 1 minute) to ensure thorough mixing and extraction of this compound into the organic solvent.

-

Centrifuge the tube at a specified speed (e.g., 4000 rpm) for a set time (e.g., 5 minutes) to separate the organic layer from the aqueous and solid phases.

3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Transfer an aliquot of the supernatant (the acetonitrile layer) to a d-SPE tube.

-

The d-SPE tube contains a mixture of sorbents, such as primary secondary amine (PSA) to remove organic acids, sugars, and fatty acids, and C18 to remove nonpolar interferences.[9] In some cases, graphitized carbon black (GCB) is used to remove pigments.

-

Vortex the d-SPE tube for a short period (e.g., 30 seconds) to facilitate the cleanup process.

-

Centrifuge the tube again to pellet the sorbents and any remaining matrix components.

4. LC-MS/MS Analysis:

-

Instrumentation: A high-performance liquid chromatograph (HPLC) coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source is typically used.

-

Chromatographic Separation:

-

Column: A C18 reversed-phase column is commonly employed.

-

Mobile Phase: A gradient elution using a mixture of water with a modifier (e.g., 0.1% formic acid) and an organic solvent like methanol or acetonitrile.[9]

-

Flow Rate: A typical flow rate is in the range of 0.2-0.5 mL/min.

-

Injection Volume: A small volume of the final extract (e.g., 1-10 µL) is injected.

-

-

Mass Spectrometric Detection:

-

Ionization Mode: Positive electrospray ionization (ESI+) is generally used for this compound.[9]

-

Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for this compound.

-

Precursor and Product Ions: The precursor ion for this compound is typically [M+H]+ at m/z 190.2. Specific product ions are selected for quantification and confirmation.[6]

-

-

Quantification: A calibration curve is generated using matrix-matched standards of this compound at various concentrations. The concentration of this compound in the samples is determined by comparing the peak area of the analyte to the calibration curve.

Conclusion

This technical guide provides a comprehensive overview of the systemic properties of this compound in plant tissues, with a focus on its application in rice. The quantitative data presented in the tables highlight its efficient uptake and translocation, which are key to its protective efficacy against rice blast. The detailed experimental protocols offer a foundation for researchers to accurately quantify this compound residues, while the visualized signaling pathways illustrate its dual-action mechanism of direct fungal inhibition and induction of host defense. A thorough understanding of these systemic characteristics is paramount for optimizing the use of this compound in agricultural systems and for the development of new, effective crop protection strategies.

References

- 1. jppp.journals.ekb.eg [jppp.journals.ekb.eg]

- 2. mdpi.com [mdpi.com]

- 3. web.tuat.ac.jp [web.tuat.ac.jp]

- 4. Study on uptake and translocation of five fungicides in rice [nyxxb.cn]

- 5. researchgate.net [researchgate.net]

- 6. This compound: Fungicide for Rice Blast Control, Residue Analysis, and Toxicological Evaluation_Chemicalbook [chemicalbook.com]

- 7. This compound induced expression of genes associated with rice resistance [xuebao.scau.edu.cn]

- 8. scilit.com [scilit.com]

- 9. Optimization of Ferimzone and this compound Analysis in Rice Straw Using QuEChERS Method and Its Application in UAV-Sprayed Residue Study [mdpi.com]

Toxicological Profile and Genotoxicity of Tricyclazole in Non-Target Organisms: A Technical Guide

Executive Summary: Tricyclazole (5-methyl-1,2,4-triazolo[3,4-b][1][2]benzothiazole) is a systemic fungicide widely used to control rice blast disease.[3][4] Its primary mechanism of action is the inhibition of melanin biosynthesis in fungi, which is necessary for the fungus to penetrate host plants.[4][5] This technical guide provides a comprehensive overview of the toxicological and genotoxic effects of this compound on various non-target organisms.

The available data indicates that this compound exhibits moderate acute oral toxicity in mammals, with reported LD50 values ranging from 50 mg/kg in dogs to 314 mg/kg in rats.[3] It shows low acute toxicity to avian species.[3][6] In aquatic ecosystems, it is considered moderately hazardous to fish but demonstrates low toxicity to aquatic invertebrates.[6][7][8][9]

A comprehensive battery of genotoxicity tests has been conducted. While an in vitro Mouse Lymphoma Assay yielded a positive result, this compound was found to be negative in numerous other in vitro tests, including the Ames test, and consistently negative across all in vivo assays.[1][10] Based on the weight of evidence, particularly the lack of genotoxicity in whole-animal studies, this compound is not considered mutagenic or carcinogenic in relevant biological systems.[1][2][11]

Toxicological Profile

The toxicity of this compound has been evaluated in a range of non-target organisms, including mammals, birds, and aquatic life. The primary effects observed in mammals are decreased body weight and impacts on the liver.[2][11]

Mammalian Toxicity

This compound demonstrates moderate toxicity following acute oral exposure in several mammalian species. Chronic exposure in rats and dogs primarily resulted in decreased body weight, while liver effects were the main observation in mice.[2][11] The US Environmental Protection Agency (EPA) has established a No-Observed-Adverse-Effect-Level (NOAEL) of 7 mg/kg/day for acute dietary risk and 6.67 mg/kg/day for chronic dietary risk.[2]

Table 1: Mammalian Acute and Chronic Toxicity Data for this compound

| Species | Exposure Route | Endpoint | Value | Reference(s) |

| Rat | Oral | LD50 | 314 mg/kg | [3] |

| Rat | Oral | LD50 | 233 mg/kg | [12] |

| Mouse | Oral | LD50 | 245 mg/kg | [3] |

| Dog | Oral | LD50 | 50 mg/kg | [3] |

| Rabbit | Dermal | LD50 | >2000 mg/kg | [6][12] |

| Rat | Inhalation (4h) | LC50 | 0.037 mg/L | [6] |

| Rat | Oral (Repro.) | Acute NOAEL | 7 mg/kg/day | [2][11] |

| Rat | Oral (Repro.) | Acute LOAEL | 26.7 mg/kg/day | [2] |

| Mouse | Oral (Cancer) | Chronic NOAEL | 6.67 mg/kg/day | [2] |

| Mouse | Oral (Cancer) | Chronic LOAEL | 21.8 mg/kg/day | [2] |

Avian Toxicity

Studies on avian species indicate a low level of acute oral toxicity for this compound.

Table 2: Avian Acute Toxicity Data for this compound

| Species | Exposure Route | Endpoint | Value | Reference(s) |

| Mallard Duck | Oral | LD50 | >100 mg/kg | [3][6] |

| Bobwhite Quail | Oral | LD50 | >100 mg/kg | [3][6] |

Aquatic Toxicity

The effects of this compound on aquatic organisms vary. It is generally more toxic to fish and algae than to aquatic invertebrates. Field and laboratory studies suggest a low toxicity to macroinvertebrates even at concentrations higher than those typically found in the environment.[7][13]

Table 3: Aquatic Ecotoxicity Data for this compound

| Organism Group | Species | Duration | Endpoint | Value (mg/L) | Reference(s) |

| Fish | Rainbow Trout | 96 h | LC50 | 7.3 | [6] |

| Fish | Oreochromis mossambicus | 96 h | LC50 | 13.2 | [9] |

| Fish | Goldfish Fingerlings | 96 h | LC50 | 13.5 | [6] |

| Fish | Bluegill Sunfish | 96 h | LC50 | 16.0 | [6] |

| Amphibian | Rana limnocharis | - | LC50 | 19.4 | [14] |

| Invertebrate | Daphnia magna | 48 h | EC50 | >20 | [6] |

| Invertebrate | Daphnia magna | 21 d | NOEC | 0.96 | [6] |

| Invertebrate | Chironomus riparius | 48 h | LC50 | 26 | [7][13] |

| Algae | P. subcapitata | 96 h | EC50 | 9.3 | [15] |

Genotoxicity Profile

This compound has been extensively evaluated for its potential to cause genetic damage using a standard battery of in vitro and in vivo tests.

In Vitro Studies

In a series of in vitro assays, this compound did not induce gene mutations in bacteria (Ames test) or in Chinese Hamster Ovary (CHO) cells.[1][10] It was also negative for inducing micronuclei in human lymphocyte cultures and for unscheduled DNA synthesis (UDS) in primary rat hepatocytes.[1][10] However, it produced a positive mutagenic response in the Mouse Lymphoma Assay (MLA) at the Tk locus.[1][4][10] Follow-up studies ruled out the possibility that this was a false positive caused by the selection of pre-existing mutants.[1][10]

Table 4: Summary of In Vitro Genotoxicity Studies for this compound

| Assay Type | Test System | Metabolic Activation | Result | Reference(s) |

| Gene Mutation | S. typhimurium (Ames Test) | With and Without | Negative | [1][10] |

| Gene Mutation | CHO Cells (Hprt locus) | With and Without | Negative | [1][10] |

| Gene Mutation | Mouse Lymphoma (L5178Y, Tk locus) | With and Without | Positive | [1][4][10] |

| Chromosome Aberration | Human Lymphocytes (Micronucleus) | With and Without | Negative | [1][10] |

| DNA Damage | Rat Hepatocytes (UDS) | Not Applicable | Negative | [1][10] |

In Vivo Studies

Despite the positive result in the in vitro MLA, all in vivo genotoxicity studies on this compound have been negative.[1][10] These tests, conducted in whole animals, are considered more relevant for human health risk assessment as they account for the absorption, distribution, metabolism, and excretion (ADME) of the substance.[16] this compound was negative in the rat liver UDS assay, the mouse bone marrow micronucleus test, a transgenic MutaMouse gene mutation assay, a sister chromatid exchange study in Chinese hamsters, and a dominant lethal test in mice.[1][10]

Table 5: Summary of In Vivo Genotoxicity Studies for this compound

| Assay Type | Test System | Route | Result | Reference(s) |

| DNA Damage | Rat Liver UDS | Oral | Negative | [1][10] |

| Chromosome Aberration | Mouse Bone Marrow Micronucleus | Oral | Negative | [1][10] |

| Gene Mutation | Transgenic MutaMouse | Oral | Negative | [1][10] |

| Chromosome Aberration | Chinese Hamster SCE | Oral | Negative | [1][10] |

| Germ Cell Mutation | Mouse Dominant Lethal Test | Oral | Negative | [1][10] |

Overall Assessment

The comprehensive evidence from the genotoxicity studies, combined with toxicokinetic and carcinogenicity data, confirms that mutagenicity does not occur in relevant in vivo systems.[1][10] Consequently, the U.S. EPA has classified this compound as "Not Likely to be Carcinogenic to Humans".[2][11]

Mechanism of Action and Experimental Workflows

This compound's fungicidal activity stems from its specific inhibition of the polyhydroxynapthaline reductase enzyme, which blocks melanin formation in fungi.[11] This lack of melanin prevents the appressorium (a specialized fungal cell) from becoming rigid, thereby inhibiting its ability to penetrate the plant's epidermis.[4]

Caption: Mechanism of action of this compound in fungi.

Key Experimental Protocols

Standardized methodologies are crucial for assessing the toxicological and genotoxic potential of chemical compounds. Below are detailed protocols for key assays used in the evaluation of this compound.

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess a chemical's potential to cause gene mutations (mutagenicity) using bacteria.[17]

Methodology:

-

Strain Preparation: A specific strain of Salmonella typhimurium that is auxotrophic for histidine (cannot produce its own histidine) is used as the tester strain.[17]

-

Exposure: The tester strain is exposed to various concentrations of the test substance (this compound) on a petri dish. The test is run both with and without an external metabolic activation system (e.g., a rat liver fraction known as S9) to mimic mammalian metabolism.[18]

-

Plating: The treated bacteria are plated onto a minimal agar medium that lacks histidine.

-

Incubation: The plates are incubated for 48-72 hours.

-

Scoring: Only bacteria that have undergone a reverse mutation to regain the ability to synthesize histidine will grow and form visible colonies. The number of these "revertant" colonies is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.[17]

Caption: General experimental workflow for the Ames Test.

In Vitro Micronucleus Assay

This assay is the preferred method for measuring chromosome damage, as it can detect both chromosome breakage (clastogenicity) and chromosome loss (aneugenicity).[19][20]

Methodology:

-

Cell Culture: A suitable mammalian cell line (e.g., human lymphocytes or TK6 cells) is cultured.[1][21]

-

Exposure: The cells are treated with various concentrations of the test substance for a defined period (e.g., 3-24 hours).

-

Cytokinesis Block: Cytochalasin B, a substance that inhibits the final stage of cell division (cytokinesis), is added to the culture. This results in cells that have completed nuclear division but not cellular division, leading to the formation of binucleated cells.[20] This step ensures that only cells that have undergone one mitosis are scored.

-

Harvest and Fixation: After an appropriate incubation period, cells are harvested, treated with a hypotonic solution, and fixed.[20]

-

Staining and Scoring: The fixed cells are dropped onto microscope slides and stained. The frequency of micronuclei (small, extra-nuclear bodies containing chromosome fragments or whole chromosomes) is scored in 1000-2000 binucleated cells using a microscope.[19] An increase in micronucleated cells indicates clastogenic or aneugenic potential.

Caption: Workflow for the In Vitro Micronucleus Assay.

Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive and versatile method for measuring DNA strand breaks in individual eukaryotic cells.[22][23]

Methodology:

-

Cell Preparation: A single-cell suspension is prepared from the tissue or cell culture of interest.

-

Embedding: The cells are mixed with low-melting-point agarose and layered onto a microscope slide.

-

Lysis: The slides are immersed in a lysis solution (containing detergent and high salt) to break down the cell and nuclear membranes, leaving behind the DNA-protein complex, known as a nucleoid.[22]

-

Alkaline Unwinding & Electrophoresis: The slides are placed in an alkaline buffer (pH > 13) to unwind the DNA and are then subjected to electrophoresis. Under the electric field, relaxed and broken DNA fragments migrate away from the nucleoid towards the anode, while intact DNA moves very little.[23]

-

Neutralization and Staining: The slides are neutralized and the DNA is stained with a fluorescent dye.

-

Visualization and Scoring: The slides are examined using a fluorescence microscope. The resulting image resembles a "comet," with the intact DNA forming the head and the damaged, migrating DNA forming the tail. The intensity and length of the comet tail are proportional to the amount of DNA damage.[24]

Caption: General experimental workflow for the Comet Assay.

References

- 1. A critical Assessment of the Genotoxicity Profile of the Fungicide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Federal Register :: this compound; Pesticide Tolerances [federalregister.gov]

- 3. heranba.co.in [heranba.co.in]

- 4. This compound: Fungicide for Rice Blast Control, Residue Analysis, and Toxicological Evaluation_Chemicalbook [chemicalbook.com]

- 5. This compound | C9H7N3S | CID 39040 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. indofil.com [indofil.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. downloads.regulations.gov [downloads.regulations.gov]

- 12. biomedgrid.com [biomedgrid.com]

- 13. The effects of this compound treatment on aquatic macroinvertebrates in the field and in laboratory | Journal of Entomological and Acarological Research [pagepressjournals.org]

- 14. scielo.br [scielo.br]

- 15. naclind.com [naclind.com]

- 16. The ADME profile of the fungicide this compound in rodent via the oral route: A critical review for human health safety assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. youtube.com [youtube.com]

- 18. Mutagenicity evaluation of pesticide analogs using standard and 6-well miniaturized bacterial reverse mutation tests - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]

- 21. openaccess.sgul.ac.uk [openaccess.sgul.ac.uk]

- 22. Comet assay: a versatile but complex tool in genotoxicity testing - PMC [pmc.ncbi.nlm.nih.gov]

- 23. cellbiolabs.com [cellbiolabs.com]

- 24. mdpi.com [mdpi.com]

Unveiling the Unintended Cellular Interactions of Tricyclazole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and potential off-target effects of Tricyclazole in eukaryotic cells. This compound, a triazolobenzothiazole fungicide, is primarily used in agriculture to control rice blast disease caused by the fungus Magnaporthe oryzae. Its primary mechanism of action is the inhibition of melanin biosynthesis, a crucial virulence factor for the fungus. However, like many small molecules, this compound has the potential to interact with unintended targets in non-target organisms, including mammalian cells. Understanding these off-target effects is critical for a thorough assessment of its toxicological profile and for the development of safer, more specific chemical compounds.

This guide summarizes the available quantitative data on this compound's off-target effects, details the experimental protocols used to investigate these effects, and provides visual representations of the relevant biological pathways and experimental workflows.

On-Target and Off-Target Effects of this compound

This compound's intended on-target effect is the inhibition of the polyketide pathway involved in dihydroxynaphthalene (DHN)-melanin biosynthesis in fungi. This action prevents the melanization of the appressorium, a specialized structure required for the fungus to penetrate the host plant's cells[1]. While effective for its agricultural purpose, studies have revealed several off-target effects in various eukaryotic cells.

Genotoxicity

In vitro studies have shown a mutagenic response of this compound at the thymidine kinase (TK) locus in the L5178Y mouse lymphoma assay (MLA)[2][3]. This assay is capable of detecting a wide range of genotoxic events, including point mutations and clastogenic effects[4][5]. However, this compound has tested negative in other in vitro genotoxicity assays, such as the Ames test (bacterial gene mutation), Hprt locus mutation in CHO cells, micronucleus induction in human lymphocytes, and unscheduled DNA synthesis (UDS) in primary rat hepatocytes. Furthermore, in vivo genotoxicity studies, including the rat liver UDS assay and the mouse bone marrow micronucleus test, have been negative[2]. The current consensus is that this compound is not genotoxic in vivo[2].

Endocrine Disruption and Effects on Steroidogenesis

A significant area of concern for triazole-containing compounds is their potential for endocrine disruption. Evidence suggests that this compound may interfere with steroid hormone biosynthesis.

Impact on Testosterone Synthesis: this compound has been shown to impair testosterone secretion and adversely affect testicular structure in mice[2][3]. The proposed mechanism involves the inhibition of enzymes in the testosterone biosynthesis pathway, many of which are CYP enzymes[1][7]. For instance, other antifungal agents like ketoconazole are known to inhibit 17α-hydroxylase and 17,20-desmolase, key enzymes in testosterone production[6].

Effects on Cholesterol Biosynthesis: The disruption of CYP enzymes by this compound also suggests a potential impact on cholesterol biosynthesis[3]. The enzyme lanosterol 14α-demethylase, a cytochrome P450 enzyme, is a critical step in this pathway and a known target for some antifungal agents[8].

Other Off-Target Effects

-

Cellular Damage: In the fungus Aspergillus aculeatus, this compound has been observed to damage the cell wall and cell membrane and down-regulate genes associated with cellulase, chitinase, and sterol biosynthesis[4][9].

-

Enzyme Inhibition in Yeast: In the yeast Torula corallina, besides its primary target, this compound was also found to inhibit laccase and peroxidase enzymes[10].

-

Toxicity to Non-Target Organisms: Acute toxicity has been observed in aquatic organisms. The 48-hour LC50 for the aquatic macroinvertebrate Chironomus riparius is 26 mg/L[11], and the 10-day LC50 for zebrafish embryos is 1.94 mg/L[12].

Quantitative Data Summary

The following tables summarize the available quantitative data regarding the off-target effects of this compound and related compounds.

Table 1: Genotoxicity Data for this compound

| Assay | Cell Line/Organism | Result | Reference(s) |

| Mouse Lymphoma Assay (TK locus) | L5178Y mouse lymphoma cells | Positive | [2][3] |

| Ames Test | Salmonella typhimurium | Negative | [2] |

| Hprt Gene Mutation Assay | Chinese Hamster Ovary (CHO) cells | Negative | [2] |

| In vitro Micronucleus Test | Human lymphocytes | Negative | [2] |

| Unscheduled DNA Synthesis (UDS) | Primary rat hepatocytes | Negative | [2] |

| In vivo Micronucleus Test | Mouse bone marrow | Negative | [2] |

| In vivo UDS Test | Rat liver | Negative | [2] |

Table 2: Toxicological Data for this compound

| Organism/Cell Line | Endpoint | Value | Reference(s) |

| Dania rerio (Zebrafish) embryo | 10-day LC50 | 1.94 mg/L | [12] |

| Chironomus riparius | 48-hour LC50 | 26 mg/L | [11] |

Table 3: CYP450 Inhibition by Other Triazole Fungicides (for reference)

| Compound | CYP Isoform | IC50 (µM) | Reference(s) |

| Tebuconazole | CYP3A4 | 0.81 | [5] |

| Uniconazole | CYP3A4 | 0.93 | [5] |

| Hexaconazole | CYP3A4 | 1.27 | [5] |

| Penconazole | CYP3A4 | 2.22 | [5] |

| Bitertanol | CYP3A4 | 2.74 | [5] |

Experimental Protocols

This section details the methodologies for key experiments used to assess the off-target effects of chemical compounds like this compound.

Mouse Lymphoma Assay (OECD 490)

The Mouse Lymphoma Assay (MLA) is used to detect gene mutations and clastogenic events.

-

Cell Line: L5178Y/TK+/- mouse lymphoma cells, which are heterozygous for the thymidine kinase (TK) gene.

-

Principle: The assay measures forward mutations at the TK locus. Cells with a functional TK enzyme are sensitive to the cytotoxic effects of pyrimidine analogues like trifluorothymidine (TFT). Mutant cells (TK-/-) are resistant to TFT and can proliferate to form colonies in its presence.

-

Procedure:

-

Cell Culture: L5178Y/TK+/- cells are cultured in appropriate media.

-

Treatment: Cells are exposed to this compound at various concentrations, typically for 3 to 24 hours, with and without a metabolic activation system (S9 mix). A 24-hour exposure can be crucial for detecting non-DNA-reactive mutagens[13].

-

Expression Period: After treatment, cells are cultured for a period (e.g., 48 hours) to allow for the expression of the mutant phenotype.

-

Mutant Selection: Cells are plated in medium containing TFT to select for TK-deficient mutants. Parallel cultures are plated in non-selective medium to determine the cloning efficiency (viability).

-